Cas no 19084-26-5 (4-(Thiophen-2-yl)pyrimidine)
4-(Thiophen-2-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-(Thiophen-2-yl)pyrimidine
- 4-thiophen-2-ylpyrimidine
- DTXSID10356020
- AKOS006277695
- SCHEMBL1445882
- CHEMBL3298056
- 4-(2-thienyl)pyrimidine
- BWFAPQRLXWNZLX-UHFFFAOYSA-N
- 19084-26-5
- SB57042
- 4-thien-2-ylpyrimidine
- AI-942/25034500
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- Inchi: 1S/C8H6N2S/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H
- InChI Key: BWFAPQRLXWNZLX-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C=CN=CN=1
Computed Properties
- Exact Mass: 162.02528
- Monoisotopic Mass: 162.02516937g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 54Ų
Experimental Properties
- PSA: 25.78
4-(Thiophen-2-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM166332-1g |
4-(thiophen-2-yl)pyrimidine |
19084-26-5 | 95% | 1g |
$660 | 2021-08-05 | |
| Alichem | A089004912-1g |
4-(Thiophen-2-yl)pyrimidine |
19084-26-5 | 95% | 1g |
$568.00 | 2023-09-02 | |
| Chemenu | CM166332-1g |
4-(thiophen-2-yl)pyrimidine |
19084-26-5 | 95%+ | 1g |
$602 | 2023-02-17 | |
| Ambeed | A352308-1g |
4-(Thiophen-2-yl)pyrimidine |
19084-26-5 | 95+% | 1g |
$568.0 | 2024-04-22 |
4-(Thiophen-2-yl)pyrimidine Suppliers
4-(Thiophen-2-yl)pyrimidine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 4-(Thiophen-2-yl)pyrimidine
4-(Thiophen-2-yl)pyrimidine (CAS No. 19084-26-5): A Versatile Scaffold in Chemical Biology and Drug Discovery
The compound 4-(Thiophen-2-yl)pyrimidine, identified by the CAS No. 19084-26-5, represents a critical structural motif in modern chemical biology and medicinal chemistry. This heterocyclic molecule combines the rigid, planar framework of the pyrimidine ring with a thiophene substituent at the 4-position, creating a unique electronic environment that enhances its reactivity and pharmacological potential. Its molecular formula, C8H6N2S, underscores its composition of eight carbon atoms, six hydrogen atoms, two nitrogen atoms, and one sulfur atom arranged in a conjugated system that facilitates π-electron delocalization. Recent advancements in synthetic methodologies have enabled precise control over its synthesis and functionalization, positioning it as a valuable tool for designing novel bioactive agents.
In terms of synthetic accessibility, 4-(Thiophen-2-yl)pyrimidine has been synthesized via multiple routes reported in peer-reviewed literature. A notable approach involves the cyclocondensation of β-keto esters with thiophene derivatives under microwave-assisted conditions (Journal of Organic Chemistry, 2023). This method achieves high yields (>90%) with excellent regioselectivity by leveraging microwave irradiation to accelerate intramolecular cyclization. Another study demonstrated the use of copper-catalyzed Sonogashira cross-coupling to attach thiophene groups to pre-synthesized pyrimidines (European Journal of Medicinal Chemistry, 2023). These advancements highlight the compound's adaptability as a modular building block for constructing multi-functionalized derivatives.
Biochemical studies reveal that CAS No. 19084-26-5 exhibits promising biological activity across multiple systems. Research published in Nature Communications (June 2023) identified its potent inhibition of protein kinase CK2 at nanomolar concentrations (IC50: 17 nM), a target associated with cancer progression and neurodegenerative diseases. The thiophene moiety contributes to favorable lipophilicity while maintaining hydrogen bonding capacity through the pyrimidine ring's nitrogen atoms. This dual property enables effective cellular permeability and binding affinity to enzyme active sites, as evidenced by molecular docking simulations showing π-stacking interactions with aromatic residues in CK2's ATP-binding pocket.
In drug discovery applications, 4-(Thiophen-2-yl)pyrimidine derivatives have emerged as lead compounds for anti-inflammatory therapies. A collaborative study between Harvard Medical School and Merck Research Laboratories (ACS Medicinal Chemistry Letters, 2023) demonstrated that substituting the thiophene ring with trifluoromethyl groups significantly enhanced COX-2 selectivity compared to traditional NSAIDs like celecoxib. The optimized compound achieved an IC50 value of 3.8 nM while displaying minimal off-target effects on COX-1 isoforms, suggesting potential for mitigating gastrointestinal side effects typically associated with non-selective NSAIDs.
The structural versatility of CAS No. 19084-26--5 is further exemplified in recent studies targeting epigenetic modulation. Researchers at Stanford University recently reported its ability to inhibit histone deacetylase (HDAC) enzymes when conjugated with benzamide moieties (Journal of Medicinal Chemistry, October 2023). The hybrid compounds showed dose-dependent acetylation of histones H3 and H4 in vitro, indicating potential applications in epigenetic therapy for cancer treatment. Notably, these derivatives demonstrated improved metabolic stability compared to existing HDAC inhibitors like vorinostat through rational design based on computational ADME predictions.
In academic research contexts, 4-(Thiophen---
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